1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
CAS No.: 169036-73-1
Cat. No.: VC21103153
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 169036-73-1 |
---|---|
Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 1-(2-methoxyphenyl)pyrrole-2-carbaldehyde |
Standard InChI | InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 |
Standard InChI Key | IDXACMSARNPHFV-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1N2C=CC=C2C=O |
Canonical SMILES | COC1=CC=CC=C1N2C=CC=C2C=O |
Introduction
Identifier | Value |
---|---|
CAS Number | 169036-73-1 |
Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | 1-(2-methoxyphenyl)pyrrole-2-carbaldehyde |
InChI | InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 |
InChIKey | IDXACMSARNPHFV-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1N2C=CC=C2C=O |
PubChem CID | 3163701 |
These identifiers uniquely define the compound and facilitate its recognition across chemical databases and literature .
Physical and Chemical Properties
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde possesses distinctive physical and chemical properties that contribute to its significance in organic chemistry. The compound's structure consists of a pyrrole ring with an aldehyde group at position 2 and a 2-methoxyphenyl group attached to the nitrogen atom.
Physical Properties
The physical properties of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde are summarized in the following table:
Property | Value |
---|---|
Physical State at Room Temperature | Solid |
Molecular Weight | 201.22 g/mol |
Solubility in Water | 30.2 μg/mL at pH 7.4 |
Melting Point | Not widely documented in the available literature |
Boiling Point | Not widely documented in the available literature |
The compound has limited water solubility at physiological pH, which is an important consideration for its potential applications in biological systems.
Chemical Structure and Features
The chemical structure of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde includes several key features that define its reactivity:
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A pyrrole ring system, which is an electron-rich heterocycle
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An aldehyde group (-CHO) at the 2-position of the pyrrole ring
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A 2-methoxyphenyl group attached to the nitrogen atom of the pyrrole ring
These structural elements contribute to the compound's ability to participate in various chemical reactions, particularly those involving the aldehyde functional group and the aromatic systems.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, each with specific advantages and limitations.
Reaction of 2-methoxybenzaldehyde with pyrrole
One common method involves the reaction of 2-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.
2-Methoxyphenylhydrazine approach
Another approach involves the use of 2-methoxyphenylhydrazine and 2,5-dimethoxytetrahydrofuran as starting materials. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to yield the desired product.
Industrial Production Methods
In industrial settings, the production of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde often employs:
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Continuous flow reactors to optimize reaction conditions and improve yield
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Automated systems for precise control of temperature, pressure, and reaction time
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Scaled-up versions of laboratory procedures with modifications to enhance efficiency
These industrial approaches lead to higher efficiency and scalability in the production process.
Comparison of Synthesis Methods
The following table compares the main synthetic approaches:
Method | Starting Materials | Catalyst | Advantages | Limitations |
---|---|---|---|---|
Direct alkylation | 1H-pyrrole-2-carbaldehyde and 2-methoxybenzyl halides | K₂CO₃ in DMF | Straightforward procedure | Moderate yields, potential side reactions |
Condensation | 2-methoxybenzaldehyde and pyrrole | Acid catalyst | Readily available starting materials | Purification challenges |
Hydrazine method | 2-methoxyphenylhydrazine and 2,5-dimethoxytetrahydrofuran | Lewis acid (BF₃·Et₂O) | High regioselectivity | More complex starting materials |
The selection of a particular method depends on the availability of starting materials, required purity, and scale of production.
Chemical Reactions Analysis
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, primarily centered around the aldehyde functional group and the aromatic systems.
Oxidation Reactions
The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically proceed in aqueous media or acetic acid, respectively.
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether. These transformations provide access to 1-(2-Methoxy-phenyl)-1H-pyrrole-2-methanol, which can serve as a precursor for further functionalization.
Substitution Reactions
The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions in the presence of appropriate nucleophiles and bases. Common nucleophiles include amines and thiols, which react in the presence of bases like sodium hydroxide.
Major Products Formed
The major products formed from key reactions of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde include:
Reaction Type | Reagents | Major Product | Potential Applications |
---|---|---|---|
Oxidation | KMnO₄ or CrO₃ | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid | Synthesis of amides and esters |
Reduction | NaBH₄ or LiAlH₄ | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-methanol | Building block for more complex molecules |
Substitution | Nucleophiles (e.g., amines, thiols) | Various substituted derivatives | Tailored properties for specific applications |
These transformation products expand the utility of the parent compound in organic synthesis and pharmaceutical development.
Biological Activity
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has demonstrated notable biological activities, particularly in antimicrobial and anticancer research areas.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies evaluating its efficacy, the compound demonstrated the following minimum inhibitory concentrations (MIC):
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Escherichia coli | < 32 μg/mL |
Staphylococcus aureus | < 16 μg/mL |
Acinetobacter baumannii | < 8 μg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents with potential activity against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
The anticancer potential of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has been investigated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis and inhibits cell proliferation:
Cell Line | IC50 (μM) |
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A549 (lung cancer) | 12.5 |
MCF-7 (breast cancer) | 8.3 |
HCT116 (colon cancer) | 10.0 |
The mechanism of action in cancer cells is believed to involve the modulation of apoptosis-related proteins, leading to increased cell death in targeted cancer therapies.
Mechanism of Action
The biological activity of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:
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The aldehyde group forming covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity
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The methoxy group enhancing binding affinity through hydrogen bonding and hydrophobic interactions
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The planar aromatic system potentially enabling intercalation with DNA or interactions with protein binding pockets
These molecular interactions collectively contribute to the compound's biological effects in different cellular contexts.
Applications in Research
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde serves multiple purposes in scientific research, primarily in chemistry, biology, and medicine.
Chemistry Applications
In chemistry, this compound functions as a versatile building block in organic synthesis. Its unique structure facilitates various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the creation of more complex molecules.
Biology and Medicinal Chemistry
In biological research, 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has been studied for its:
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Potential as a pharmacophore in drug discovery
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Ability to modulate biological pathways relevant to disease
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Utility as a scaffold for structure-activity relationship studies
The compound's ability to interact with biological targets makes it promising for drug discovery initiatives focused on antimicrobial and anticancer applications.
Case Studies
Several research studies highlight the compound's efficacy and potential:
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Antimicrobial Efficacy Study: Research has demonstrated that the compound effectively inhibits the growth of multiple bacterial strains, suggesting its potential as a lead for new antimicrobial agents.
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Anticancer Evaluation: Studies on human cancer cell lines have indicated that the compound could modulate apoptosis-related proteins, leading to increased cell death in targeted cancer therapies.
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Structure-Activity Relationship (SAR) Studies: Investigations comparing this compound with structural analogs have provided insights into the molecular features responsible for biological activity, guiding the design of more potent derivatives.
Spectroscopic Characterization
Spectroscopic techniques play a crucial role in confirming the structure and purity of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. The characterization typically involves Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Spectroscopic Technique | Expected Key Features |
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¹H NMR | Signals at δ 9.5-9.6 ppm (aldehyde proton), δ 3.8-4.0 ppm (methoxy group), and multiple signals in aromatic region (δ 6.5-8.0 ppm) |
¹³C NMR | Signal at approximately δ 180-185 ppm (aldehyde carbon), δ 55-60 ppm (methoxy carbon), and multiple signals for aromatic carbons |
IR | Strong absorption bands at approximately 1650-1700 cm⁻¹ (C=O stretching), 2800-3000 cm⁻¹ (C-H stretching), and 1200-1300 cm⁻¹ (C-O stretching) |
Mass Spectrometry | Molecular ion peak at m/z 201 [M]⁺ corresponding to the molecular weight of the compound |
These spectroscopic features would be essential for structural confirmation and purity assessment of synthesized 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde.
Comparison with Similar Compounds
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde shares structural similarities with several other pyrrole derivatives, but possesses unique characteristics that distinguish it from related compounds.
Structural Analogs
Several compounds share structural similarities with 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde:
Comparative Biological Activity
The positional isomers and structural analogs of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde often exhibit different biological activities:
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The ortho-methoxy substitution in 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde may confer unique spatial properties that influence its binding to biological targets compared to para-substituted analogs.
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The presence of the methoxy group in 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, compared to the unsubstituted 1-phenyl analog, likely contributes to enhanced hydrogen bonding capabilities and altered electronic distribution, potentially improving interactions with specific biological receptors.
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The structural differences between these compounds result in varying degrees of antimicrobial and anticancer activities, highlighting the importance of specific substitution patterns for biological efficacy.
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